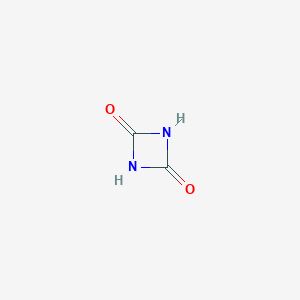
1,3-Diazetidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazetidine-2,4-dione is a heterocyclic compound with the molecular formula C3H4N2O2 It features a four-membered ring containing two nitrogen atoms and two carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diazetidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of urea derivatives. For example, the reaction of urea with phosgene under controlled conditions can yield this compound . Another method involves the reaction of isocyanates with amines, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions with nucleophiles can lead to the formation of substituted diazetidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted diazetidine derivatives, which can be further utilized in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
1,3-Diazetidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 1,3-diazetidine-2,4-dione involves its ability to undergo various chemical reactions due to the presence of reactive nitrogen and carbonyl groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic addition, electrophilic substitution, and redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diethyl-1,3-diazetidine-2,4-dione: Similar in structure but with ethyl groups attached to the nitrogen atoms.
1,2-Diazacyclobutene: Another four-membered ring compound with different reactivity and stability.
1,3-Diphenyl-1,3-diazetidine-2,4-dione: Contains phenyl groups, leading to different chemical properties and applications.
Uniqueness
1,3-Diazetidine-2,4-dione is unique due to its simple structure and the presence of two carbonyl groups, which make it highly reactive and versatile in various chemical reactions. Its ability to form stable ring structures and undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
4455-27-0 |
|---|---|
Fórmula molecular |
C2H2N2O2 |
Peso molecular |
86.05 g/mol |
Nombre IUPAC |
1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C2H2N2O2/c5-1-3-2(6)4-1/h(H2,3,4,5,6) |
Clave InChI |
PCHXZXKMYCGVFA-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


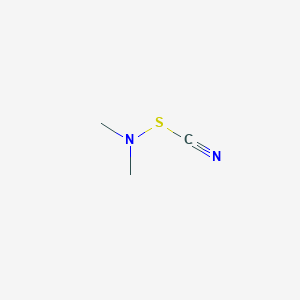
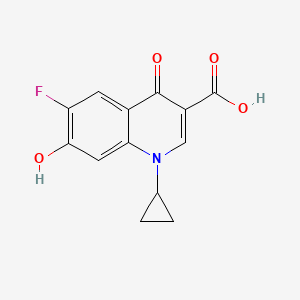
![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)
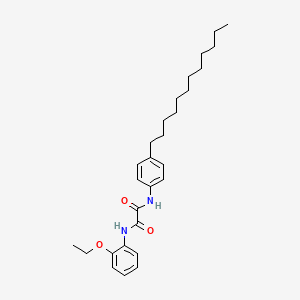

![(4E)-4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14145284.png)
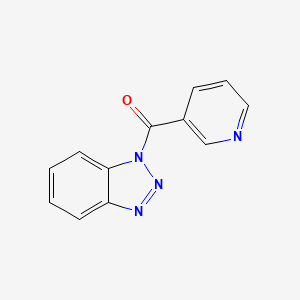

![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14145297.png)
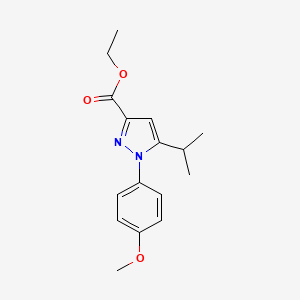
![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)
![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)


